Methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate

Medicinal Chemistry Chemical Sourcing SAR Analysis

This compound stands apart as a regiospecifically defined isoxazole-4-carboxamide with a methylene-spaced carbamoyl linker—a combination Epizyme patent data shows is exquisitely sensitive to structural changes. Generic substitution with 3-carboxamide regioisomers or direct carboxamide analogs is scientifically invalid. Researchers utilize it as a clean, fragment-like starting scaffold (MW 274.27) for late-stage diversification via the methyl ester handle, or as a structurally matched negative control for SMYD target engagement assays. Baseline potency must be established de novo—no bioactivity data exists. Inquire for custom synthesis or bulk pricing.

Molecular Formula C14H14N2O4
Molecular Weight 274.276
CAS No. 2034261-59-9
Cat. No. B2908163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate
CAS2034261-59-9
Molecular FormulaC14H14N2O4
Molecular Weight274.276
Structural Identifiers
SMILESCC1=C(C=NO1)CNC(=O)C2=CC=C(C=C2)C(=O)OC
InChIInChI=1S/C14H14N2O4/c1-9-12(8-16-20-9)7-15-13(17)10-3-5-11(6-4-10)14(18)19-2/h3-6,8H,7H2,1-2H3,(H,15,17)
InChIKeyUZNPSOOBLYVRHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate: Sourcing Guide for an Isoxazole Carboxamide Derivative


Methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate (CAS 2034261-59-9) is a synthetic small molecule belonging to the isoxazole carboxamide class, characterized by a 5-methylisoxazole ring linked via a methylcarbamoyl bridge to a methyl benzoate moiety [1]. Isoxazole derivatives are privileged scaffolds in medicinal chemistry, frequently explored for epigenetic targets such as SMYD2/3 histone methyltransferases, though direct bioactivity data for this specific compound remains extremely scarce [2].

Procurement Risk: Why Near-Analog Isoxazole Carboxamides Cannot Replace Methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate


Generic substitution within the isoxazole carboxamide class is not scientifically valid due to extreme sensitivity of target engagement and selectivity to subtle structural modifications. Epizyme's patent data on SMYD2/3 inhibitors demonstrates that regioisomeric changes (e.g., isoxazole-3-carboxamide vs. isoxazole-4-carboxamide) or alterations in the linker (direct carboxamide vs. methylene-spaced carbamoyl) can shift IC₅₀ values by orders of magnitude or completely ablate activity [1]. Without head-to-head data for this specific compound, any claim of interchangeability with commercially available analogs (e.g., Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate or Leflunomide-related scaffolds) carries high risk of experimental failure [1].

Methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate: Quantitative Differentiation Evidence


Structural Uniqueness vs. Closest Commercial Isoxazole Analogs

This compound is structurally unique among commercially cataloged isoxazole carboxamides. Its closest analogs—Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate (regioisomer) and Methyl 2-((3-(2-chlorophenyl)-5-methylisoxazol-4-yl)carbonylamino)benzoate (additional 3-aryl substituent)—differ in isoxazole attachment position or substitution pattern. No published head-to-head biological data exist for any of these compounds, making structural identity the sole verifiable differentiator for procurement [1].

Medicinal Chemistry Chemical Sourcing SAR Analysis

Absence of Biological Selectivity Data: A Key Gap for Decision-Making

Epizyme's patent landscape (US 2020/0148650 A1) establishes that isooxazole carboxamides are potent SMYD2/3 inhibitors, with biochemical IC₅₀ values ranging from <10 nM to >50 µM depending on precise substitution [1]. However, methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate is not explicitly exemplified in this or any other public patent. Its selectivity profile against SMYD2, SMYD3, or other methyltransferases remains entirely uncharacterized. In contrast, several patented analogs (e.g., N-(1-((4-pyrazol-4-yl)methyl)azetidin-3-yl)-5-cyclopropylisoxazole-3-carboxamide) demonstrate SMYD2 IC₅₀ = 9.5 nM [1].

Drug Discovery Target Selectivity Epigenetics

Predicted Physicochemical Profile and Formulation Considerations

Based on ChEMBL calculated parent properties and structural alerts, molecules containing the isoxazole-methylcarbamoyl-benzoate scaffold typically exhibit moderate lipophilicity and potential for metabolic instability [1][2]. Methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate has a molecular weight of 274.28 g/mol, predicted LogP of ~1.5–2.5, and 5 structural alerts flagged in ChEMBL (likely including the isoxazole ring and ester function) [2]. In contrast, the closely related Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate (MW 260.25) lacks the methylene spacer, which may alter metabolic stability, though no comparative experimental PK data exist.

ADME Properties Lead Optimization Chemical Procurement

Methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate: Appropriate Application Scenarios Based on Available Evidence


1. Chemical Probe Synthesis and SAR Exploration of Isoxazole Carboxamide Epigenetic Inhibitors

Researchers can utilize this compound as a versatile intermediate for late-stage diversification of the isoxazole-4-carboxamide scaffold, leveraging the methylene spacer and methyl ester handle for amidation or hydrolysis. The close structural relationship to Epizyme's patented SMYD inhibitors makes it a suitable core scaffold for generating novel analogs, with the understanding that baseline potency must be established de novo [1].

2. Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

The moderate molecular weight (274.28 g/mol) and balanced functionality (ester, carbamoyl, isoxazole) position this compound as a potential fragment-like scaffold. Its lack of a 3-aryl substituent (present in many similar commercial compounds) offers a cleaner starting point for fragment growing or merging strategies [2].

3. Negative Control or Chemical Tool for SMYD Target Validation Studies

Given the absence of any SMYD inhibitory data and the structural differences from potent analogs (e.g., lack of a basic amine side chain found in active Epizyme compounds), this compound may serve as a structurally matched negative control in target engagement assays, pending confirmatory profiling [1].

Quote Request

Request a Quote for Methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.